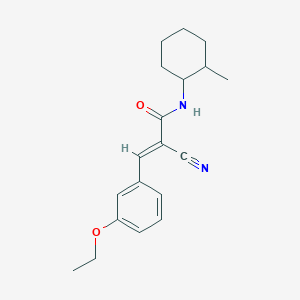
2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzyl alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl chloride with a suitable alcohol. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction conditions may include refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, and may include additional steps such as purification through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom or the trifluoromethyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in alcohol solvents.
Major Products Formed
Oxidation: 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde or 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-4-methyl-3-(trifluoromethyl)toluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine, which can impart unique properties to the final compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets, leading to increased potency and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
- 4-Methyl-3-(trifluoromethyl)benzyl alcohol
- 2-Fluoro-4-methylbenzyl alcohol
Uniqueness
2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol is unique due to the combination of its fluorine, methyl, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in pharmaceutical and industrial applications. The presence of multiple fluorine atoms can also enhance the compound’s ability to interact with biological targets, making it a valuable tool in drug discovery and development.
Propriétés
IUPAC Name |
[2-fluoro-4-methyl-3-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5-2-3-6(4-14)8(10)7(5)9(11,12)13/h2-3,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNRAPHHGFGRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CO)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one](/img/structure/B2920612.png)
![6-benzyl-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2920613.png)
![2-[4-(4-Methanesulfonylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2920618.png)
![2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2920619.png)


![3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920625.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone](/img/structure/B2920626.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2920630.png)


![3-(Azidomethyl)bicyclo[4.1.0]heptane](/img/structure/B2920633.png)

